1-Bromo-2-chloropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

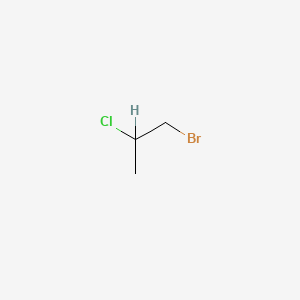

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c1-3(5)2-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHXXJJTAGKFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871004 | |

| Record name | 1-Bromo-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-96-7 | |

| Record name | Propane, 1-bromo-2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 1-Bromo-2-chloropropane

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 3017-96-7). The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document includes a summary of quantitative physical data, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physical and Chemical Properties

This compound, with the chemical formula C₃H₆BrCl, is a halogenated alkane.[1] It is a colorless to pale yellow liquid at room temperature, often characterized by a sweet, chloroform-like odor.[2][3] This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers.[2]

Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some values are experimental while others are estimated, and slight variations may exist between different data sources.

| Property | Value | Citations |

| Molecular Formula | C₃H₆BrCl | [1][3][4] |

| Molecular Weight | 157.44 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.4920 - 1.531 g/cm³ | [1][2][3][5] |

| Boiling Point | 115.3 °C to 143.00 °C | [1][2][3][5] |

| Melting Point | -103.00 °C | [2] |

| Refractive Index | 1.465 - 1.4828 (at 25 °C) | [1][3][5][6] |

| Solubility | Limited solubility in water; soluble in most organic solvents.[2][6] | [2][6] |

| Vapor Pressure | 22.696 mmHg at 25°C | [1] |

| Flash Point | 27.5 °C | [1][3] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the principal physical properties of a liquid compound like this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a pycnometer or, for simpler measurements, a graduated cylinder and an electronic balance.[7][8]

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer on an electronic balance and record its mass (m₁).[7]

-

Volume of Liquid: Carefully add a specific volume of this compound (e.g., 10 mL) into the measuring cylinder. Read the volume from the bottom of the meniscus to avoid parallax error.[7]

-

Mass of Container and Liquid: Reweigh the measuring cylinder containing the liquid and record the new mass (m₂).

-

Calculation: The mass of the liquid (m) is calculated as m₂ - m₁. The density (ρ) is then determined using the formula: ρ = mass / volume = (m₂ - m₁) / V[7]

-

Precision: For higher accuracy, repeat the measurement multiple times and calculate the average.[7][8] Using a pipette for volume measurement can also enhance precision.[9]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10][11] For small sample volumes, a micro boiling point determination method is suitable.[12]

Methodology (Capillary Method):

-

Sample Preparation: Place a few milliliters of this compound into a small test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. Place a small, sealed-end capillary tube into the test tube with its open end submerged in the liquid.[13]

-

Heating: Immerse this assembly in a heating bath (e.g., paraffin (B1166041) oil or a heating block).[12]

-

Observation: Heat the bath slowly and stir to ensure uniform temperature distribution.[13] A continuous and rapid stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure exceeds the atmospheric pressure.[12]

-

Recording Temperature: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[12] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used to identify and assess the purity of a compound. An Abbe refractometer is a common instrument for this measurement.[14]

Methodology (Using an Abbe Refractometer):

-

Calibration: Ensure the refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

-

Measurement: Close the prisms and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Also, record the temperature, as the refractive index is temperature-dependent.

-

Cleaning: Thoroughly clean the prisms with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue after the measurement.

Determination of Melting Point

Since this compound is a liquid at room temperature with a melting point of -103.00 °C, its determination requires a specialized low-temperature apparatus.[2] The general principle involves cooling the substance until it solidifies and then observing the temperature at which it melts upon controlled heating.[15][16]

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a capillary tube.

-

Cooling: The capillary tube is placed in a cooling bath (e.g., liquid nitrogen or a cryostat) to freeze the sample.

-

Apparatus: A specialized melting point apparatus capable of operating at sub-zero temperatures is used. The frozen sample in the capillary is placed into the apparatus.

-

Heating and Observation: The apparatus is programmed to heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).[15] The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point.[15][17]

-

Purity: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[15][16]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. CAS # 3017-96-7, this compound, 2-Chloro-1-bromo-propane - chemBlink [ww.chemblink.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. scribd.com [scribd.com]

1-Bromo-2-chloropropane molecular weight and formula

An In-depth Technical Guide to 1-Bromo-2-chloropropane

This guide provides detailed information on the molecular formula and weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated alkane with the chemical formula C3H6BrCl.[1][2][3][4] Its molecular structure consists of a three-carbon propane (B168953) backbone with a bromine atom attached to the first carbon and a chlorine atom to the second. The presence of a chiral center at the second carbon atom means that this compound can exist as two different enantiomers.

The molecular weight of this compound has been determined to be approximately 157.44 g/mol .[1][4][5][6] More precise measurements report the molecular weight as 157.437 g/mol and 157.43674 g/mol .[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | References |

| Molecular Formula | C3H6BrCl | [1][2][3][4][5][6][7] |

| Molecular Weight | 157.44 g/mol | [1][4][5][6] |

| 157.437 g/mol | [3] | |

| 157.43674 g/mol | [2] | |

| CAS Number | 3017-96-7 | [3][4] |

Molecular Structure Visualization

The structural formula of this compound is depicted in the following diagram, which illustrates the connectivity of the atoms.

References

- 1. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 3017-96-7 [chemicalbook.com]

- 6. This compound (CAS 3017-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [stenutz.eu]

Spectroscopic Analysis of 1-Bromo-2-chloropropane: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-2-chloropropane (CAS No: 3017-96-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic techniques for molecular characterization. The document details experimental protocols, presents data in a structured format, and offers an interpretation of the key spectral features.

Molecular Structure and Spectroscopic Overview

This compound (C₃H₆BrCl) is a halogenated alkane with a chiral center at the second carbon, meaning it can exist as (R) and (S) enantiomers. Its molecular weight is approximately 157.44 g/mol .[1][2] Spectroscopic analysis is crucial for confirming its structure and purity. The presence of two different halogen atoms (bromine and chlorine) and three distinct proton and carbon environments results in characteristic spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays three distinct signals, corresponding to the methyl (-CH₃), methine (-CHCl), and methylene (B1212753) (-CH₂Br) protons.[1] The chemical shifts are influenced by the electronegativity of the adjacent halogens, which deshield the protons, shifting their signals downfield.

Table 1: ¹H NMR Data for this compound

| Assigned Protons | Chemical Shift (δ) ppm (Approx.) | Multiplicity | Coupling Protons |

|---|---|---|---|

| -CH₃ | 1.65 | Doublet | -CHCl |

| -CH₂Br | 3.47 - 3.68 | Doublet of Doublets | -CHCl |

| -CHCl | 4.3 (Estimated) | Multiplet | -CH₃, -CH₂Br |

Data sourced from predicted values.[1]

Interpretation:

-

The methyl protons (-CH₃) appear as a doublet around 1.65 ppm due to spin-spin coupling with the single adjacent methine proton (n+1 rule, 1+1=2).[1]

-

The methylene protons (-CH₂Br) are diastereotopic and couple with the methine proton, resulting in a more complex pattern, typically a doublet of doublets, between 3.47-3.68 ppm.[1] Their downfield shift is due to the adjacent electron-withdrawing bromine atom.

-

The methine proton (-CHCl) is coupled to both the methyl (3 protons) and methylene (2 protons) groups. This results in a complex multiplet, expected further downfield due to the influence of the chlorine atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows three unique signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached halogens.

Table 2: Estimated ¹³C NMR Data for this compound

| Assigned Carbon | Chemical Shift (δ) ppm (Estimated) |

|---|---|

| -C H₃ | ~22 |

| -C H₂Br | ~38 |

| -C HCl | ~55 |

Interpretation:

-

The methyl carbon (-CH₃) is the most shielded and appears furthest upfield.

-

The methylene carbon (-CH₂Br) is deshielded by the bromine atom and appears further downfield.

-

The methine carbon (-CHCl) is the most deshielded carbon due to the higher electronegativity of chlorine compared to bromine, and thus appears furthest downfield.[3]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid sample like this compound.

-

Sample Preparation : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5]

-

Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[4] The final liquid height in the tube should be about 4-5 cm.[5]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine.

-

Data Acquisition :

-

Locking and Shimming : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp peaks.[5]

-

Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[5]

-

Acquisition : Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and initiate the experiment. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching | 2850 - 3000 |

| C-H Bending/Deformation | 1370 - 1470 |

| C-Cl Stretching | 600 - 800 |

| C-Br Stretching | 500 - 600 |

Data sourced from typical vibrational mode ranges.[1]

Interpretation: The IR spectrum of this compound is dominated by alkane C-H stretches and bends. The most diagnostic signals are in the fingerprint region (below 1500 cm⁻¹), where the C-Cl and C-Br stretching vibrations appear.[1] The absence of strong absorptions in other regions (e.g., 1600-1800 cm⁻¹ for C=O, or 3200-3600 cm⁻¹ for O-H) confirms the absence of corresponding functional groups.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid sample, the "neat" film method is common and straightforward.

-

Prepare Salt Plates : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[6]

-

Apply Sample : Place one drop of liquid this compound onto the center of one plate.[6]

-

Create Film : Place the second salt plate on top and gently press to spread the liquid into a thin, uniform film between the plates.[6]

-

Acquire Spectrum : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.

-

Background Scan : Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan : Run the sample scan to obtain the infrared spectrum.

-

Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak appears as a characteristic cluster of peaks.

Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound

| Ion Formula | m/z (Nominal Mass) | Predicted Relative Abundance (%) |

|---|---|---|

| [C₃H₆⁷⁹Br³⁵Cl]⁺ | 156 | 100.0 |

| [C₃H₆⁸¹Br³⁵Cl]⁺ / [C₃H₆⁷⁹Br³⁷Cl]⁺ | 158 | ~129.2 (97.2 + 32.0) |

| [C₃H₆⁸¹Br³⁷Cl]⁺ | 160 | 31.4 |

Data derived from predicted values.[1]

Interpretation: The mass spectrum will show a molecular ion region with peaks at m/z 156, 158, and 160. The M+2 peak (m/z 158) will be the most intense in this cluster due to the combined probabilities of containing one ⁸¹Br or one ³⁷Cl isotope. This distinctive isotopic pattern is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule. Common fragmentation pathways would involve the loss of Br, Cl, HBr, or HCl.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

-

Sample Introduction : The sample is introduced into the gas chromatograph. For a pure liquid, a small volume is injected directly. For mixtures, a purge-and-trap system may be used.[2]

-

Chromatographic Separation : The sample is vaporized and travels through a capillary column (e.g., HP-INNWAX) in the GC. The oven temperature is programmed to ramp up (e.g., starting at 40°C and increasing) to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is a common ionization method.

-

Mass Analysis : The resulting ions are separated by their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum for each component.

Integrated Spectroscopic Analysis Workflow

The characterization of a chemical entity like this compound is a multi-step process that integrates data from various spectroscopic techniques. The logical workflow from sample preparation to final structure elucidation is visualized below.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3017-96-7 | Benchchem [benchchem.com]

- 3. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-BROMO-1-CHLOROPROPANE(3017-95-6) 13C NMR spectrum [chemicalbook.com]

- 5. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Chirality and stereochemistry of 1-Bromo-2-chloropropane

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated alkane featuring a single stereocenter, rendering it a chiral molecule with significant applications as a building block in asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemical properties of this compound, including its enantiomeric forms, synthesis of the racemic mixture, and methodologies for chiral resolution. Detailed experimental protocols for synthesis and enantiomeric separation are presented, alongside a summary of its physical properties. The logical and experimental workflows are visualized through diagrams generated using Graphviz, offering a clear and concise reference for laboratory application.

Introduction to the Chirality of this compound

This compound possesses a single chiral center at the second carbon (C2) atom.[1][2] This chirality arises because the C2 atom is bonded to four distinct substituent groups: a hydrogen atom (-H), a chlorine atom (-Cl), a methyl group (-CH₃), and a bromomethyl group (-CH₂Br).[1][2] The presence of this stereocenter means the molecule is non-superimposable on its mirror image, leading to the existence of a pair of enantiomers: (R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane.

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral center is determined by atomic number.

CIP Priority Assignment:

-

-Cl (highest atomic number)

-

-CH₂Br (the carbon is attached to a bromine)

-

-CH₃ (methyl group)

-

-H (lowest atomic number)

The differential reactivity of the carbon-bromine and carbon-chlorine bonds, with the C-Br bond being more susceptible to nucleophilic substitution, makes this compound a versatile chiral intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆BrCl | |

| Molecular Weight | 157.44 g/mol | [3] |

| Boiling Point | ~118 °C | |

| Density | ~1.531 g/cm³ | [4] |

| Refractive Index | ~1.480 | [4] |

| Specific Rotation ([α]D) | Not Reported in Literature |

Synthesis of Racemic this compound

A reliable method for the synthesis of racemic this compound is the conversion of a precursor alcohol, 1-bromo-2-propanol (B8343), using a chlorinating agent such as thionyl chloride (SOCl₂).[1] This approach offers good regioselectivity as the positions of the bromine and the hydroxyl group are predefined.

Experimental Protocol: Synthesis from 1-Bromo-2-propanol

This protocol is based on standard procedures for the conversion of secondary alcohols to alkyl chlorides using thionyl chloride.

Materials:

-

1-Bromo-2-propanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-bromo-2-propanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition of thionyl chloride is complete, add anhydrous pyridine (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Once the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and slowly add cold water to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure racemic this compound.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers of this compound is essential for stereoselective synthesis and for evaluating the biological activity of each isomer. Chiral gas chromatography (GC) is a highly effective technique for the analytical separation of volatile chiral compounds like halogenated alkanes.[5][6] This method typically employs a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin.[7]

Experimental Protocol: Chiral Gas Chromatography

This hypothetical protocol is based on established methods for the chiral separation of similar halogenated compounds.[7][8] Optimization of the temperature program and flow rate may be required to achieve baseline separation.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based CSP.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C (FID).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Final hold: 150 °C for 5 minutes.

-

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Sample Preparation: Prepare a dilute solution of the racemic this compound in a suitable solvent such as hexane (e.g., 1 µL/mL).

Procedure:

-

Equilibrate the GC system with the specified conditions.

-

Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Acquire the chromatogram. The two enantiomers should elute at different retention times.

-

To determine the absolute configuration of the eluted peaks, inject a sample of an enantiomerically enriched standard, if available.

-

Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Stereoselective Reactions

This compound is a valuable precursor for the synthesis of other chiral molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective nucleophilic substitution reactions. Typically, the bromide is a better leaving group, allowing for substitution at the C1 position while retaining the stereochemistry at the C2 center.

Enantiomerically enriched this compound can be obtained through kinetic resolution, potentially using enzymes like haloalkane dehalogenases which may selectively react with one enantiomer, leaving the other unreacted and thus enriched.[1]

Conclusion

This compound is a fundamentally important chiral molecule in stereochemistry and asymmetric synthesis. This guide has detailed its stereochemical nature, provided robust protocols for its synthesis and chiral separation, and summarized its key physicochemical properties. While the lack of reported specific rotation data highlights an area for future investigation, the provided methodologies offer a solid foundation for researchers and drug development professionals working with this versatile chiral building block. The application of chiral chromatography is crucial for the quality control and stereoselective application of this compound in further synthetic endeavors.

References

(R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 1-bromo-2-chloropropane, (R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane. These chiral halogenated hydrocarbons serve as valuable building blocks in asymmetric synthesis, particularly in the development of novel pharmaceutical compounds. This document details their synthesis, separation, physical and chemical properties, and potential applications, with a focus on providing practical experimental protocols and clearly presented data for researchers in the field.

Introduction

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.[1][2] The distinct spatial arrangement of the atoms in each enantiomer can lead to different interactions with other chiral molecules, a critical consideration in drug development where stereochemistry often dictates therapeutic efficacy and pharmacological profile. This guide aims to consolidate the available technical information on these enantiomers to facilitate their use in research and development.

Physicochemical Properties

The physical and chemical properties of racemic this compound are summarized in the table below. While data for the individual enantiomers is not extensively reported in publicly available literature, it is expected that they share the same physical properties except for the direction of optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrCl | [1] |

| Molecular Weight | 157.44 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 115.345 °C at 760 mmHg | [1] |

| Density | 1.529 g/cm³ | |

| CAS Number (Racemate) | 3017-96-7 | [3] |

Synthesis of (R)- and (S)-1-bromo-2-chloropropane

The preparation of enantiomerically enriched or pure (R)- and (S)-1-bromo-2-chloropropane can be approached through two main strategies: enantioselective synthesis from achiral precursors or stereospecific synthesis from a chiral pool.

Enantioselective Synthesis

While direct enantioselective methods for the synthesis of this compound are not extensively documented, the general principles of asymmetric synthesis can be applied. One potential route is the enantioselective addition of bromine chloride (BrCl) to propene using a chiral catalyst.

Stereospecific Synthesis from Chiral Precursors

A more common and predictable approach involves the use of commercially available chiral starting materials. For instance, the enantiomers of 2-chloropropan-1-ol (B1217905) can serve as precursors.

Logical Workflow for Stereospecific Synthesis:

Caption: Stereospecific synthesis pathways from chiral 2-chloropropan-1-ol.

Experimental Protocol (General):

-

Activation of the Hydroxyl Group: The chiral alcohol (e.g., (S)-2-chloropropan-1-ol) is reacted with a reagent such as p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to convert the hydroxyl group into a better leaving group (tosylate). This reaction proceeds with retention of configuration at the chiral center.

-

Nucleophilic Substitution: The resulting tosylate is then treated with a bromide source, such as sodium bromide (NaBr), in a suitable solvent (e.g., acetone). The bromide ion displaces the tosylate group via an SN2 reaction, which proceeds with inversion of configuration at the chiral center. This yields the desired enantiomer of this compound.

Separation of Enantiomers

For racemic mixtures of this compound, separation into individual enantiomers is crucial for their application in stereoselective synthesis. The two primary methods for this are enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).

Enzymatic Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of chiral molecules. In the case of this compound, a lipase (B570770) could selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Hypothetical Workflow for Lipase-Catalyzed Resolution:

Caption: Workflow for enzymatic kinetic resolution of this compound.

Experimental Protocol (General):

-

Dissolving the racemic this compound in an appropriate organic solvent.

-

Adding a suitable lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate).

-

Monitoring the reaction progress by techniques such as chiral GC or HPLC until approximately 50% conversion is reached.

-

Separating the unreacted enantiomer from the acylated product by column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

While a specific, validated HPLC method for the separation of (R)- and (S)-1-bromo-2-chloropropane is not detailed in the available literature, a study on the derivatives of the related compound 1-bromo-3-chloro-2-propanol suggests that normal-phase chromatography on a polysaccharide-based chiral column could be a viable approach.[4][5]

General Approach for Chiral HPLC Method Development:

-

Column Screening: Screen various chiral stationary phases (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) under both normal-phase and reversed-phase conditions.

-

Mobile Phase Optimization: For normal phase, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents is adjusted to optimize resolution and retention times.

-

Parameter Adjustment: Further optimization can be achieved by adjusting the flow rate and column temperature.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the enantiomers. While specific spectra for the individual enantiomers are not widely published, the data for the racemic mixture provides a reference.

1H NMR (Racemic this compound): The proton NMR spectrum would be expected to show a doublet for the methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene (B1212753) protons.

13C NMR (Racemic this compound): The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the molecule.

Mass Spectrometry (Racemic this compound): The mass spectrum would exhibit a molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, chlorine, and other fragments.

Applications in Drug Development

Chiral halogenated compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the defined stereochemistry, allows for precise and stereocontrolled introduction of functionalities.

While specific examples of the use of (R)- or (S)-1-bromo-2-chloropropane in the synthesis of marketed drugs are not prominently reported, their potential as chiral synthons is significant. They can be used to introduce a chiral propylene (B89431) unit with two distinct leaving groups, enabling sequential and regioselective nucleophilic substitutions to build more complex chiral molecules. Related compounds like 1-bromo-3-chloropropane (B140262) are known to be used in the synthesis of various active pharmaceutical ingredients (APIs), including Gemfibrozil, Fluphenazine, and Chlorpromazine.[6] This suggests that the chiral analogues, (R)- and (S)-1-bromo-2-chloropropane, could be valuable for the synthesis of stereochemically pure versions of existing drugs or for the development of new chiral therapeutic agents.

Conclusion

(R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane are chiral building blocks with significant potential in asymmetric synthesis and drug discovery. While there are established general methods for their synthesis and separation, a notable lack of specific, quantitative data, particularly optical rotation values and detailed, optimized experimental protocols, presents a challenge for researchers. This guide has consolidated the available information and highlighted these data gaps, providing a foundation for further research and development in the application of these versatile chiral synthons. The development of robust and well-documented protocols for the enantioselective synthesis and separation of these compounds would be a valuable contribution to the field of organic chemistry and pharmaceutical sciences.

References

- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - Publications of the IAS Fellows [repository.ias.ac.in]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of 1-Bromo-2-chloropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-bromo-2-chloropropane in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document emphasizes the predicted solubility based on fundamental chemical principles and provides robust experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound (C₃H₆BrCl) is a halogenated hydrocarbon with a chiral center.[1] Its molecular structure, featuring both bromine and chlorine atoms, dictates its physicochemical properties, including its solubility in different media.[1] Understanding its solubility is critical for a range of applications, from its use as a solvent and an intermediate in organic synthesis to its role in the development of pharmaceuticals and other specialty chemicals.[2]

Physicochemical Properties:

| Property | Value |

| CAS Number | 3017-96-7 |

| Molecular Weight | 157.44 g/mol [3] |

| Appearance | Colorless liquid[2] |

| Density | ~1.531 - 1.542 g/cm³[2][4] |

| Boiling Point | ~118 °C[2][4] |

| Water Solubility | Very slightly soluble (calculated as 0.88 g/L at 25 °C)[4] |

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the primary determinant of this compound's solubility. As a relatively non-polar molecule, it is expected to be readily soluble in a wide array of common organic solvents. The presence of halogens introduces some polarity, which can influence its interaction with more polar solvents.[1]

Generally, haloalkanes are soluble in organic solvents but insoluble in water as they are not polar enough to disrupt the hydrogen bonding in water.[5] this compound is characterized by its affinity for non-polar environments.[1]

Predicted Solubility

The following table summarizes the predicted solubility of this compound in common organic solvents based on chemical principles. For many applications, "miscible" can be considered for solvents where high solubility is predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Both solute and solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | Miscible | Similar non-polar characteristics allow for effective solvation. |

| Halogenated | Dichloromethane, Chloroform | Miscible | Structural similarities, including the presence of halogen atoms, promote miscibility.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers possess low polarity and can effectively solvate the alkyl halide. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The carbonyl group introduces polarity, but the alkyl portions of the solvent molecules allow for good interaction with the non-polar part of this compound. |

| Esters | Ethyl Acetate | Soluble / Miscible | Possesses both polar (ester group) and non-polar (alkyl chains) regions, making it a good solvent for a wide range of solutes. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | While alcohols are polar, the alkyl chain can interact with this compound. Solubility is expected to increase with the carbon chain length of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble | These highly polar solvents are generally effective at dissolving a broad range of organic compounds. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the isothermal shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a liquid solute in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg or better)

-

Glass vials or flasks with tight-sealing caps (B75204) (e.g., screw caps with PTFE septa)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrumentation (e.g., HPLC, NMR)

-

Internal standard (a non-reactive compound with a distinct retention time from the solute and solvent)

Experimental Workflow

The following diagram illustrates the key steps for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Thermochemical Data of 1-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 1-bromo-2-chloropropane (CAS No: 3017-96-7). Due to a notable absence of experimentally determined thermochemical values for this compound in publicly accessible literature, this document presents a compilation of computed data for its isomer, 2-bromo-1-chloropropane (B110360), alongside experimental data for structurally related compounds, namely 1-chloropropane (B146392) and 1-bromopropane. This approach offers a valuable comparative framework for estimating the thermochemical properties of this compound. The guide includes detailed experimental protocols for relevant techniques, such as flame calorimetry, which are standard for determining the heats of combustion of halogenated organic compounds. Furthermore, logical workflows for thermochemical data determination are visualized to aid in understanding the research process.

Introduction

This compound is a halogenated alkane with the chemical formula C₃H₆BrCl.[1][2][3][4][5] Its structure, featuring a chiral center at the second carbon, makes it a molecule of interest in stereoselective synthesis.[1][6] A thorough understanding of the thermochemical properties of this compound is essential for process design, safety analysis, and reaction modeling in various research and development applications, including pharmaceuticals and agrochemicals.[6]

This guide addresses the current gap in experimental thermochemical data for this compound by providing a consolidated resource of the most relevant available information. By presenting data for its isomer and related chloro- and bromo-alkanes, we aim to facilitate informed estimations and guide future experimental work.

Thermochemical Data

Computed Thermochemical Data for 2-Bromo-1-chloropropane

The following table summarizes the computed thermochemical properties for 2-bromo-1-chloropropane (CAS No: 3017-95-6), an isomer of this compound. These values have been calculated using the Joback method.[7]

| Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -25.67 | kJ/mol | Joback Calculated Property[7] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -99.94 | kJ/mol | Joback Calculated Property[7] |

Note: These are computed values for an isomer and should be used as estimations for this compound.

Experimental Thermochemical Data for Related Compounds

To provide a basis for comparison, the following tables present experimental thermochemical data for 1-chloropropane and 1-bromopropane.

Table 2.2.1: Thermochemical Data for 1-Chloropropane (CAS No: 540-54-5)

| Property | Value | Unit | Reference |

| Heat of Combustion (ΔH°c) | -2072.11 ± 0.79 | kJ/mol | [8] |

| Enthalpy Difference (Gauche - Trans) | 52 ± 3 | cm⁻¹ (0.62 ± 0.06 kJ/mol) | [9] |

Table 2.2.2: Thermochemical Data for 1-Bromopropane (CAS No: 106-94-5)

| Property | Value | Unit | Reference |

| Enthalpy of Reaction (Isomerization to 2-bromopropane) | -12.0 ± 0.54 | kJ/mol | [10] |

| Enthalpy Difference (Gauche - Trans) | 72 ± 7 | cm⁻¹ (0.86 ± 0.08 kJ/mol) | [9] |

| Heat Capacity (Cp) | See reference for temperature dependence | J/mol·K | [11] |

Experimental Protocols

While specific experimental studies on the thermochemistry of this compound are not available, this section details a standard methodology for determining the heat of combustion of gaseous chloroalkanes, which would be applicable to the target compound.

Flame Calorimetry for Gaseous Chloroalkanes

This protocol is based on the methodology used for measuring the heats of combustion of chloromethane, chloroethane, 1-chloropropane, and 2-chloropropane (B107684).[8]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a gaseous chloroalkane.

Apparatus:

-

A flame calorimeter designed for gaseous compounds.

-

Flow meters for precise control of gas flow rates (chloroalkane, oxygen, and auxiliary gas like hydrogen).

-

A reaction vessel (burner) where combustion occurs.

-

A surrounding water jacket of known heat capacity to absorb the heat of reaction.

-

A calibrated thermometer to measure the temperature change of the water.

-

Absorption tubes to collect and analyze the combustion products (CO₂, HCl).

Procedure:

-

Calibration: The calorimeter is calibrated by burning a substance with a known heat of combustion, such as hydrogen, to determine the energy equivalent of the calorimeter system.

-

Sample Introduction: The gaseous chloroalkane is introduced into the burner at a constant, known flow rate.

-

Combustion: The chloroalkane is burned in a flame of a suitable auxiliary gas (e.g., hydrogen) with a sufficient supply of oxygen to ensure complete combustion. The combustion products are typically CO₂(g) and an aqueous solution of HCl.

-

Temperature Measurement: The temperature of the water in the calorimeter jacket is monitored throughout the experiment. The temperature rise is used to calculate the total heat evolved.

-

Product Analysis: The combustion products are passed through absorption tubes to quantify the amounts of CO₂ and HCl produced. This verifies the completeness of the reaction.

-

Calculation: The heat of combustion is calculated from the temperature rise, the energy equivalent of the calorimeter, and the amount of substance burned. Corrections are applied for the heat of combustion of the auxiliary gas and the heat of solution of HCl in water.

Visualizations

Isomeric Relationship

The following diagram illustrates the structural relationship between this compound and its isomers, for which some thermochemical data is available.

Caption: Structural isomers of C₃H₆BrCl.

Workflow for Thermochemical Data Determination

This diagram outlines a general workflow for the experimental and computational determination of thermochemical data for a compound like this compound.

Caption: Workflow for thermochemical data determination.

Conclusion

This technical guide has synthesized the available information regarding the thermochemical properties of this compound. While direct experimental data remains elusive, the provided computed data for its isomer and experimental data for related compounds serve as a valuable reference for researchers. The detailed experimental protocol for flame calorimetry offers a clear methodological path for future studies to determine the heat of combustion of this compound. The visualizations of isomeric relationships and the thermochemical data determination workflow aim to provide a clear and logical framework for understanding the context and process of this area of research. It is recommended that future work focuses on the experimental determination of the thermochemical properties of this compound to fill the existing data gap.

References

- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]

- 2. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound [stenutz.eu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Propane, 2-bromo-1-chloro- (CAS 3017-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Measurements of heats of combustion by flame calorimetry. Part 7.—Chloromethane, chloroethane, 1-chloropropane, 2-chloropropane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Propane, 1-bromo- [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

Commercial Sourcing and Technical Guide for 1-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 1-Bromo-2-chloropropane (CAS No. 3017-96-7). This document is intended to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its properties and potential applications.

Overview of this compound

This compound is a halogenated alkane with the chemical formula C₃H₆BrCl. It is a colorless liquid with a pungent odor and serves as a versatile intermediate in organic synthesis.[1] Its utility is found in the production of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] The presence of two different halogen atoms at adjacent positions provides distinct reactivity, making it a valuable building block in synthetic chemistry.

Commercial Suppliers

This compound is available from a range of commercial chemical suppliers. The following table summarizes some of the known vendors. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier Name | Country/Region | Notes |

| American Custom Chemicals Corporation | USA | Listed as a manufacturer/distributor.[2] |

| City Chemical LLC | USA | Manufactures high-purity this compound in bulk.[3] |

| Benchchem | USA | Offers qualified products for research purposes.[4] |

| ChemicalBook | Online Marketplace | Lists multiple suppliers from various regions.[5] |

| Guidechem | Online Marketplace | Connects buyers with suppliers from different countries.[6] |

| LookChem | Online Marketplace | Provides a platform to find manufacturers and distributors.[2][7][8] |

Technical Data

The following table summarizes the key chemical and physical properties of this compound. This data is essential for designing experiments, understanding reactivity, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 3017-96-7 | [2][3][4][5][6][7][9][10][11] |

| Molecular Formula | C₃H₆BrCl | [1][2][7][9][10][11] |

| Molecular Weight | 157.44 g/mol | [4][7][11] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 115.345 °C at 760 mmHg | [2] |

| Density | 1.529 g/cm³ | [2] |

| Refractive Index | 1.465 | [2] |

| Flash Point | 27.55 °C | [2][7] |

| InChIKey | YMHXXJJTAGKFBA-UHFFFAOYSA-N | [4][10][11] |

Experimental Information

Representative Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile. Researchers should adapt this protocol based on the specific nucleophile, solvent, and desired reaction scale.

Objective: To synthesize a new compound via nucleophilic substitution of the bromine atom in this compound.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.

-

To this solution, add this compound (typically 1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Quench the reaction by adding water or an appropriate aqueous solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired substituted propane (B168953) derivative.

Synthesis of this compound

A common and controlled method for the synthesis of this compound involves the conversion of a pre-functionalized precursor, 1-bromo-2-propanol.[4] This approach offers good regioselectivity.[4]

The precursor, 1-bromo-2-propanol, can be synthesized by the reaction of allyl bromide with sulfuric acid.[4] The subsequent conversion to this compound is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).[4] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.[4]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the use of this compound.

Caption: General workflow from sourcing a chemical to experimental product analysis.

Caption: Synthesis of this compound from 1-Bromo-2-propanol.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 3017-96-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scribd.com [scribd.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloropropane is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its structure, featuring two different halogen atoms on adjacent carbons, allows for selective nucleophilic substitution reactions, providing a pathway to a variety of functionalized propanes. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to its synthetic utility. This document provides detailed application notes on the nucleophilic substitution reactions of this compound, including reaction mechanisms, influencing factors, and experimental protocols.

Reaction Mechanisms and Regioselectivity

Nucleophilic substitution reactions of this compound can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dependent on the reaction conditions and the structure of the nucleophile. A critical aspect of these reactions is regioselectivity, as the nucleophile can potentially attack at either the C1 (bearing the bromine) or C2 (bearing the chlorine) position.

The C-Br bond is inherently weaker and bromide is a better leaving group than chloride.[1] Consequently, nucleophilic attack at the C1 position, leading to the displacement of the bromide ion, is the kinetically favored pathway under most conditions.[1]

Key Factors Influencing Reaction Pathway:

-

Nucleophile: Strong, unhindered nucleophiles favor the S(_N)2 mechanism, while weak or bulky nucleophiles may favor the S(_N)1 pathway.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor S(_N)2 reactions, whereas polar protic solvents (e.g., ethanol (B145695), water) facilitate S(_N)1 reactions by stabilizing the carbocation intermediate.

-

Temperature: Higher temperatures can favor elimination reactions as a competing pathway. Under thermodynamic control (higher temperatures), the product distribution may shift towards the most stable product, which might not be the kinetically favored one.[1]

-

Substrate Structure: As a secondary halide, this compound is at the borderline between S(_N)1 and S(_N)2 pathways. Steric hindrance around the electrophilic carbon also plays a significant role.

Data Presentation: Predicted Product Distribution

The following tables summarize the predicted major products and approximate yield ranges for the reaction of this compound with various nucleophiles under specific conditions. These values are based on established principles of nucleophilic substitution and the relative reactivity of the C-Br and C-Cl bonds.

Table 1: Reaction with Strong Nucleophiles (Favoring S(_N)2)

| Nucleophile | Reagent | Solvent | Temperature (°C) | Major Product | Predicted Yield (%) |

| Hydroxide (B78521) | NaOH | Ethanol/Water | 50-70 | 2-Chloropropan-1-ol (B1217905) | 75-90 |

| Azide | NaN(_3) | DMF | 25-40 | 1-Azido-2-chloropropane | 80-95 |

| Cyanide | NaCN | DMSO | 25-50 | 3-Chloro-2-methylnitrile | 70-85 |

| Thiolate | NaSH | Ethanol | 25-40 | 2-Chloropropane-1-thiol | 85-95 |

Table 2: Reaction with Weak Nucleophiles (Favoring S(_N)1/Solvolysis)

| Nucleophile | Reagent/Solvent | Temperature (°C) | Major Product(s) | Predicted Yield (%) |

| Water | H(_2)O | 50-80 | 2-Chloropropan-1-ol & 1-Bromopropan-2-ol | 60-75 (mixture) |

| Ethanol | Ethanol | 50-70 | 1-Ethoxy-2-chloropropane & 2-Ethoxy-1-bromopropane | 65-80 (mixture) |

| Formic Acid | HCOOH | 40-60 | 2-Chloro-1-propyl formate (B1220265) & 1-Bromo-2-propyl formate | 55-70 (mixture) |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropropan-1-ol via S(_N)2 Reaction

Objective: To synthesize 2-chloropropan-1-ol from this compound using sodium hydroxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of sodium hydroxide in a mixture of 25 mL of ethanol and 25 mL of water.

-

Add 10.0 g of this compound to the flask.

-

Attach a reflux condenser and heat the mixture to 60°C with stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer and wash it twice with 25 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by distillation.

Protocol 2: Kinetic Study of the Solvolysis of this compound

Objective: To determine the rate of solvolysis of this compound in an ethanol/water mixture.

Materials:

-

This compound

-

Ethanol

-

Water

-

Sodium hydroxide (standardized solution, e.g., 0.01 M)

-

Phenolphthalein (B1677637) indicator

-

Burette

-

Thermostated water bath

-

Stopwatch

Procedure:

-

Prepare a 50:50 (v/v) ethanol/water solvent mixture.

-

In a flask placed in a thermostated water bath at a desired temperature (e.g., 50°C), add 50 mL of the solvent mixture and a few drops of phenolphthalein indicator.

-

Add a small, known volume of the standardized NaOH solution (e.g., 1.0 mL) to the flask. The solution should turn pink.

-

Add a known amount of this compound (e.g., 0.5 g) to the flask and start the stopwatch immediately.

-

Record the time it takes for the pink color to disappear. This marks the point where the HBr produced from the solvolysis has neutralized the added NaOH.

-

Repeat the addition of a known volume of NaOH and record the time for decolorization for several intervals to obtain a kinetic profile.

-

The rate constant can be determined by plotting the appropriate concentration versus time data.

Visualizations

References

Application Notes and Protocols for the Study of Elimination Reaction Mechanisms of 1-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential elimination reaction mechanisms for 1-bromo-2-chloropropane, a vicinal dihaloalkane. The document outlines the theoretical basis for E1, E2, and E1cB pathways, along with detailed experimental protocols for conducting and analyzing these reactions. Due to the limited availability of specific quantitative data for this substrate in published literature, the data presented in the tables are illustrative and based on established principles of elimination reaction chemistry for analogous haloalkanes. These notes are intended to serve as a comprehensive guide for researchers investigating the reactivity of halogenated compounds.

Introduction to Elimination Reactions of this compound

This compound is a chiral vicinal dihaloalkane that can undergo elimination reactions in the presence of a base to form various halo-substituted propenes. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature. Understanding the underlying mechanisms—E1, E2, and E1cB—is crucial for predicting and controlling the product distribution.

The structure of this compound offers multiple possibilities for elimination:

-

Dehydrobromination: Removal of a proton and the bromide leaving group.

-

Dehydrochlorination: Removal of a proton and the chloride leaving group.

The relative rates of these pathways are influenced by the C-Br bond being weaker than the C-Cl bond, making bromide a better leaving group. The acidity of the protons on the C1 and C3 carbons also plays a critical role.

Potential Elimination Reaction Mechanisms

The elimination reactions of this compound can proceed through several distinct mechanistic pathways, each favored by specific experimental conditions.

E2 (Bimolecular Elimination) Mechanism

The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously, forming a double bond.[1][2] This mechanism is favored by strong, non-polarizable bases and proceeds through a transition state that requires a specific anti-periplanar geometry between the abstracted proton and the leaving group.[3]

Key Characteristics:

-

Kinetics: Second-order rate law, Rate = k[Substrate][Base].

-

Base: Favored by strong bases (e.g., alkoxides like ethoxide and tert-butoxide).

-

Solvent: Aprotic solvents are often used.

-

Regioselectivity: Can be controlled by the choice of base. Non-bulky bases (e.g., ethoxide) tend to favor the more substituted (Zaitsev) product, while sterically hindered bases (e.g., tert-butoxide) favor the less substituted (Hofmann) product.

E1 (Unimolecular Elimination) Mechanism

The E1 mechanism is a two-step process that begins with the rate-determining formation of a carbocation intermediate, followed by a rapid deprotonation by a weak base to form the alkene.[1] This pathway is favored under conditions that stabilize the carbocation, such as with tertiary or secondary substrates and in polar protic solvents.

Key Characteristics:

-

Kinetics: First-order rate law, Rate = k[Substrate].

-

Base: Favored by weak bases (e.g., water, alcohols).

-

Solvent: Polar protic solvents (e.g., ethanol (B145695), water) are required to stabilize the carbocation intermediate.

-

Regioselectivity: Generally follows Zaitsev's rule, leading to the most stable, more substituted alkene. Carbocation rearrangements are possible.

E1cB (Unimolecular Conjugate Base) Mechanism

The E1cB mechanism is a two-step process that proceeds through a carbanion intermediate. The first step involves the formation of the conjugate base of the substrate by a strong base. The second, rate-determining step is the expulsion of the leaving group from the carbanion to form the alkene. This mechanism is favored when the β-protons are particularly acidic (e.g., adjacent to an electron-withdrawing group) and when a poor leaving group is present.[4]

Key Characteristics:

-

Kinetics: Can be complex, but often the second step is rate-determining.

-

Base: Requires a strong base.

-

Substrate: Favored by the presence of electron-withdrawing groups that stabilize the carbanion intermediate.

-

Leaving Group: A poor leaving group can favor this mechanism.

Quantitative Data on Product Distribution (Illustrative)

Table 1: Predicted Product Distribution with Sodium Ethoxide in Ethanol (Favors Zaitsev Products)

| Product Name | Structure | Predicted Yield (%) |

| 1-Bromo-2-propene | CH2=C(Br)CH3 | 60 |

| 3-Bromo-1-propene | BrCH2CH=CH2 | 15 |

| 1-Chloro-2-propene | CH2=C(Cl)CH3 | 20 |

| 3-Chloro-1-propene | ClCH2CH=CH2 | 5 |

Table 2: Predicted Product Distribution with Potassium tert-Butoxide in tert-Butanol (Favors Hofmann Products)

| Product Name | Structure | Predicted Yield (%) |

| 1-Bromo-2-propene | CH2=C(Br)CH3 | 25 |

| 3-Bromo-1-propene | BrCH2CH=CH2 | 50 |

| 1-Chloro-2-propene | CH2=C(Cl)CH3 | 10 |

| 3-Chloro-1-propene | ClCH2CH=CH2 | 15 |

Experimental Protocols

The following protocols provide a general framework for conducting the elimination reactions of this compound and analyzing the products.

Protocol 1: E2 Elimination with Sodium Ethoxide

Objective: To perform the E2 elimination of this compound using sodium ethoxide and analyze the product distribution.

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature with vigorous stirring.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of volatile products.

-

Analysis: Analyze the crude product mixture by GC-MS to determine the product distribution.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the isomeric products of the elimination reaction.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector (e.g., quadrupole or ion trap).

-

Capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a non-polar DB-5 or a mid-polar DB-1701).

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Scan Rate: 2 scans/second.

-

Procedure:

-

Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject 1 µL of the diluted sample into the GC-MS.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

-

Data Analysis:

-

Identify the peaks corresponding to the different isomeric products based on their retention times.

-

Confirm the identity of each isomer by comparing its mass spectrum with a library of known spectra (e.g., NIST).

-

Quantify the relative abundance of each product by integrating the peak areas in the TIC.

-

Visualization of Experimental Workflow

Conclusion